MS67

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H59F4N9O7S |

|---|---|

Molecular Weight |

1030.1 g/mol |

IUPAC Name |

N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C52H59F4N9O7S/c1-27-23-64(24-28(2)63(27)8)41-16-14-33(18-40(41)61-48(70)37-21-57-43(67)20-38(37)52(54,55)56)36-17-34(13-15-39(36)53)47(69)58-22-44(68)62-46(51(5,6)7)50(72)65-25-35(66)19-42(65)49(71)60-29(3)31-9-11-32(12-10-31)45-30(4)59-26-73-45/h9-18,20-21,26-29,35,42,46,66H,19,22-25H2,1-8H3,(H,57,67)(H,58,69)(H,60,71)(H,61,70)(H,62,68)/t27-,28+,29-,35+,42-,46+/m0/s1 |

InChI Key |

HBHSDSLZXDASLT-FLKKWHKHSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F |

Canonical SMILES |

CC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MS67, a WDR5 Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MS67 is a potent and selective heterobifunctional degrader that targets the WD40-repeat-containing protein 5 (WDR5) for proteasomal degradation. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the formation of a ternary complex between WDR5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of WDR5. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling pathways, quantitative performance data, and detailed protocols for key validation experiments.

Core Mechanism of Action: WDR5 Degradation via PROTAC Technology

This compound is a PROTAC that co-opts the cellular ubiquitin-proteasome system to selectively eliminate WDR5.[1] It is composed of a ligand that binds to WDR5, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[2] The binding of this compound to both WDR5 and VHL facilitates their proximity, leading to the formation of a ternary complex.[3][4] This induced proximity enables the VHL E3 ligase to catalyze the transfer of ubiquitin molecules to WDR5. The resulting polyubiquitinated WDR5 is then recognized and degraded by the 26S proteasome.

The degradation of WDR5 by this compound has been shown to be dependent on the proteasome, as co-treatment with the proteasome inhibitor MG132 rescues WDR5 levels.[5]

dot

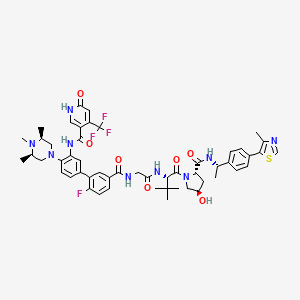

Caption: Mechanism of action of this compound.

Downstream Effects of WDR5 Degradation

WDR5 is a critical component of the Mixed Lineage Leukemia (MLL) complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[6][7][8] H3K4 methylation is a key epigenetic mark associated with active gene transcription. By degrading WDR5, this compound disrupts the integrity and function of the MLL complex.[2][9] This leads to a reduction in global H3K4me2/3 levels, which in turn suppresses the transcription of WDR5-regulated genes.[10] The degradation of WDR5 has also been shown to decrease the chromatin-bound fraction of MLL complex components and c-MYC.[2][4][9]

dot

References

- 1. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders [mdpi.com]

- 2. medkoo.com [medkoo.com]

- 3. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 10. medchemexpress.com [medchemexpress.com]

The Critical Role of DOT1L in MLL-Rearranged Acute Myeloid Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) featuring rearrangements of the Mixed Lineage Leukemia (MLL, now officially KMT2A) gene represents a high-risk subtype of leukemia with a historically poor prognosis, particularly in infant and therapy-related cases.[1][2][3][4] A key dependency for the survival and proliferation of these leukemic cells is the enzymatic activity of DOT1L, the sole histone H3 lysine 79 (H3K79) methyltransferase.[5][6][7][8] MLL fusion proteins aberrantly recruit DOT1L to ectopic sites, leading to H3K79 hypermethylation and the subsequent transcriptional activation of a potent oncogenic gene program, including key targets like HOXA9 and MEIS1.[1][5][7][9] This dependency presents a compelling therapeutic window for targeted inhibition. This technical guide synthesizes the current understanding of DOT1L's role in MLL-rearranged AML, detailing the underlying molecular mechanisms, summarizing key quantitative data from preclinical studies, outlining relevant experimental protocols, and visualizing the core signaling pathways.

The Central Mechanism: MLL Fusion Proteins Hijack DOT1L

In normal hematopoiesis, the MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase crucial for proper hematopoietic development.[1] Chromosomal translocations involving the MLL gene result in the creation of chimeric fusion proteins.[1][10] While the N-terminus of MLL is retained, the C-terminal methyltransferase domain is replaced by one of over 80 different fusion partner proteins.[2][3]

These MLL fusion proteins lack their intrinsic methyltransferase activity but gain the ability to form aberrant protein complexes. A critical interaction for leukemogenesis is the recruitment of the histone methyltransferase DOT1L.[1][2] This leads to abnormal, high levels of H3K79 methylation at MLL fusion protein target loci.[9] This epigenetic modification is a hallmark of MLL-rearranged leukemia and is directly linked to the transcriptional upregulation of genes essential for leukemic cell self-renewal and proliferation, most notably the HOXA gene cluster and MEIS1.[1][5][7][9] The inactivation of DOT1L has been shown to suppress this MLL-translocation-associated gene expression signature, leading to cell cycle arrest, differentiation, and apoptosis of the leukemia cells.[5][7][9]

Quantitative Impact of DOT1L Inhibition

The development of small molecule inhibitors targeting DOT1L has allowed for the quantitative assessment of its role in MLL-rearranged AML. Studies using inhibitors like SYC-522 have demonstrated specific and potent effects on this leukemia subtype.

| Parameter | Observation | Cell Lines/Model | Reference |

| H3K79 Methylation | Significant and specific reduction in H3K79 methylation. | MLL-rearranged leukemia cell lines (e.g., MV4-11) | [5] |

| Gene Expression | >50% decrease in HOXA9 and MEIS1 expression. | MLL-rearranged leukemia cell lines | [5][7][8] |

| Cell Cycle | G1 phase cell cycle arrest. | MLL-rearranged cells (MV4-11) | [5][8] |

| Cell Differentiation | Promotion of monocytic differentiation, increased CD14 expression. | MLL-rearranged leukemia cells | [5][7][8] |

| Colony Formation | Up to 50% decrease in colony formation ability. | Primary MLL-rearranged AML cells | [5][7][8] |

| Chemosensitivity | Significant sensitization to chemotherapeutics (mitoxantrone, etoposide, cytarabine). | MLL-rearranged leukemia cells | [5][7][8] |

Signaling and Experimental Workflows

Core Signaling Pathway of DOT1L in MLL-Rearranged AML

The central oncogenic pathway driven by MLL fusions converges on the activity of DOT1L. The MLL fusion protein acts as a scaffold, ectopically recruiting DOT1L to target gene promoters, leading to aberrant H3K79 methylation and activation of a leukemogenic gene expression program.

References

- 1. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Predictors of outcomes in adults with acute myeloid leukemia and KMT2A rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]

- 9. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. answers.childrenshospital.org [answers.childrenshospital.org]

Discovery and Synthesis of MS67: A Technical Guide to a First-in-Class WDR5 Degrader

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation has emerged as a transformative therapeutic modality, offering a distinct advantage over traditional inhibition by eliminating the entire target protein. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural disposal system—the ubiquitin-proteasome system—to induce degradation. This guide provides an in-depth technical overview of the discovery, synthesis, and characterization of MS67, a potent and selective degrader of WD40 repeat domain protein 5 (WDR5).

This compound was developed through a structure-based design approach, leveraging high-resolution crystal structures of the ternary complex formed by WDR5, an early degrader, and the von Hippel-Lindau (VHL) E3 ligase.[1] This rational design led to this compound, a molecule with high cooperativity in forming the WDR5-MS67-VHL complex, resulting in potent and selective degradation of WDR5.[1] this compound has demonstrated superior efficacy in suppressing the growth of cancer cells, particularly in MLL-rearranged acute myeloid leukemia (AML) and pancreatic ductal adenocarcinoma (PDAC), compared to traditional WDR5 protein-protein interaction (PPI) inhibitors.[1][2] This document details the underlying biological pathways, quantitative biochemical and cellular data, complete synthesis protocols, and the experimental methodologies used to validate this first-in-class WDR5 degrader.

Biological Rationale and Signaling Pathway

The Role of WDR5 in Oncogenesis

WD40 repeat domain protein 5 (WDR5) is a critical scaffolding protein that plays a central role in epigenetic regulation. It is a core component of several histone methyltransferase (HMT) complexes, most notably the Mixed Lineage Leukemia (MLL) complexes (also known as KMT2 complexes).[3] Within these complexes, WDR5 is essential for maintaining structural integrity and allosterically activating the catalytic SET domain of the MLL protein, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[3] H3K4 methylation, particularly trimethylation (H3K4me3), is a key epigenetic mark associated with active gene transcription.

In many cancers, including MLL-rearranged leukemias, the aberrant activity of the MLL complex, stabilized by WDR5, drives the expression of oncogenes like HOXA9 and MEIS1, leading to uncontrolled cell proliferation and survival.[1] WDR5 also directly interacts with the potent oncogene c-MYC, enhancing its stability and transcriptional activity.[1] By degrading WDR5, this compound aims to dismantle the MLL complex and disrupt c-MYC signaling, thereby targeting multiple oncogenic pathways simultaneously.

This compound Mechanism of Action: Targeted Degradation

This compound is a PROTAC designed to induce the selective degradation of WDR5. It consists of three key components: a ligand that binds to WDR5 (derived from the PPI inhibitor OICR-9429), a ligand for the VHL E3 ubiquitin ligase, and a chemical linker connecting them.[1] By simultaneously binding to both WDR5 and VHL, this compound acts as a molecular bridge, inducing the formation of a ternary complex. This proximity allows the VHL E3 ligase to poly-ubiquitinate WDR5, marking it for recognition and subsequent degradation by the 26S proteasome. The degrader is then released to repeat the cycle. This catalytic mechanism allows sub-stoichiometric concentrations of this compound to achieve profound and sustained depletion of the target protein.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The data highlights its high-affinity binding, potent degradation activity, and selective anti-proliferative effects.

| Parameter | Description | Value | Cell Line / Condition | Reference |

| Binding Affinity | ||||

| Kd vs. WDR5 | Dissociation constant for WDR5 binding. | 63 nM | Biochemical Assay | [4] |

| Kd vs. VCB Complex | Dissociation constant for VHL-Elongin C-Elongin B complex. | 140 nM | Biochemical Assay | [1] |

| Degradation Potency | ||||

| DC50 | Concentration for 50% maximal degradation. | 3.7 ± 1.4 nM | MV4;11 (18h treat) | [1] |

| Dmax | Maximum percentage of degradation achieved. | 94 ± 1% | MV4;11 (18h treat) | [1] |

| Cellular Activity | ||||

| GI50 | Concentration for 50% growth inhibition. | 15 nM | MV4;11 | [1] |

| GI50 | Concentration for 50% growth inhibition. | 38 nM | EOL-1 | [1] |

| Pharmacokinetics | ||||

| Cmax | Maximum plasma concentration in vivo. | ~4.2 µM | Mouse (75 mg/kg, i.p.) | [4] |

Synthesis of this compound Degrader

The synthesis of this compound is a multi-step process that begins with a derivative of the known WDR5 inhibitor OICR-9429 and culminates in its coupling to the VHL E3 ligase ligand. The general workflow involves creating a WDR5-binding moiety with a reactive handle, preparing the VHL ligand with a compatible linker, and finally coupling the two fragments.

Detailed Synthesis Protocol

The following protocol is a representative synthesis based on established methods for similar PROTACs. The exact, step-by-step synthesis is detailed in the supplementary materials of Yu et al., Science Translational Medicine, 2021.[1]

Step 1: Synthesis of WDR5-binding moiety with linker attachment point. The synthesis starts from precursors to the OICR-9429 core. A key modification is the replacement of a morpholine group on the OICR-9429 scaffold with a piperazine tethered to a short ethylamine group, which serves as the exit vector for linker attachment.[1] This typically involves nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions to build the biaryl core, followed by amide coupling to install the nicotinamide portion. The final step is the functionalization of the piperazine ring.

Step 2: Synthesis of the VHL-ligand-linker intermediate. A common VHL ligand, such as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide, is prepared. A linker with a terminal carboxylic acid (e.g., a short PEG or alkyl chain) is then coupled to the primary amine of the VHL ligand using standard amide coupling reagents like HATU or HOBt/EDC.

Step 3: Final Coupling and Purification. The amine-functionalized WDR5-binding moiety from Step 1 is coupled with the carboxyl-functionalized VHL-ligand-linker from Step 2.

-

Dissolve the VHL-ligand-linker intermediate (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

-

Add the WDR5-binding moiety (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase preparative HPLC to yield this compound as a solid.

Experimental Protocols

Western Blot for WDR5 Degradation

This protocol is used to quantify the reduction in WDR5 protein levels following treatment with this compound.

-

Cell Culture and Treatment: Plate human AML cells (e.g., MV4;11) at a density of 0.5 x 106 cells/mL. Treat cells with varying concentrations of this compound, MS67N (negative control), or DMSO for a specified time (e.g., 18 hours).

-

Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against WDR5 (e.g., from Bethyl Laboratories, A302-430A) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., α-Tubulin or GAPDH) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection and Quantification: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize WDR5 band intensity to the loading control.[1]

Cell Growth Inhibition Assay

This assay determines the effect of this compound on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MV4;11, EOL-1) in 96-well opaque plates at an appropriate density (e.g., 5,000 cells/well).

-

Compound Treatment: Treat cells with a serial dilution of this compound, MS67N, or a reference compound (e.g., OICR-9429). Include a DMSO-only control.

-

Incubation: Incubate the plates for a period of 3 to 5 days at 37°C in a CO2 incubator.

-

Viability Measurement: Assess cell viability using a luminescent assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Record luminescence using a plate reader. Normalize the data to the DMSO control wells and plot the percentage of growth inhibition against the compound concentration. Calculate the GI50 value using non-linear regression analysis (e.g., in GraphPad Prism).[1]

In Vivo Xenograft Model

This protocol assesses the anti-tumor efficacy of this compound in an animal model.

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID gamma mice).

-

Tumor Implantation: Subcutaneously or intravenously inject a human cancer cell line (e.g., MV4;11) to establish tumors. For patient-derived xenografts (PDX), primary AML cells are engrafted.

-

Treatment: Once tumors are established (e.g., reach a volume of 100-200 mm³), randomize mice into treatment groups. Administer this compound (e.g., 75 mg/kg, intraperitoneally, twice daily) or vehicle control.[4]

-

Monitoring: Monitor tumor volume using caliper measurements and mouse body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the mice. Tumors can be excised for pharmacodynamic analysis (e.g., Western blot for WDR5 levels) to confirm target engagement. Survival can also be monitored as a primary endpoint.[1][2]

Conclusion

This compound represents a significant advancement in the targeting of WDR5, a key node in oncogenic signaling. Through its structure-guided design and potent PROTAC-mediated mechanism, this compound effectively induces the selective degradation of WDR5, leading to robust anti-tumor activity in preclinical models of AML and other cancers.[1] The detailed data and protocols provided in this guide serve as a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug discovery, facilitating further investigation into WDR5 biology and the development of next-generation degrader therapeutics.

References

MS67 as a Chemical Probe for WDR5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WD40-repeat-containing protein 5 (WDR5) is a critical scaffolding protein implicated in the pathogenesis of various cancers, including mixed-lineage leukemia (MLL)-rearranged acute myeloid leukemia (AML) and pancreatic ductal adenocarcinoma (PDAC). Its role in tethering chromatin-modifying complexes, particularly the MLL1/SET1 histone methyltransferases, to specific genomic loci makes it a compelling therapeutic target. MS67 is a potent and selective chemical probe designed for the targeted degradation of WDR5. As a proteolysis-targeting chimera (PROTAC), this compound recruits WDR5 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its application in research settings.

Introduction

WDR5 plays a pivotal role in gene regulation by acting as a core component of the MLL/SET1 histone H3 lysine 4 (H3K4) methyltransferase complexes.[1] It directly interacts with the "Win" (WDR5-interacting) motif of MLL1, facilitating the trimethylation of H3K4 (H3K4me3), a key epigenetic mark associated with active gene transcription.[1] Beyond its canonical role in the MLL complex, WDR5 also engages with other proteins, including the oncoprotein c-MYC, to drive tumorigenesis.[1]

Given the multifaceted role of WDR5 in cancer, significant efforts have been directed towards developing inhibitors that disrupt its protein-protein interactions (PPIs). However, these inhibitors have shown modest efficacy in clinical settings.[1] Targeted protein degradation using PROTACs offers an alternative and potentially more effective therapeutic strategy. By inducing the degradation of the entire WDR5 protein, PROTACs can abrogate all of its functions, leading to a more profound and sustained biological response.[1]

This compound was developed through a structure-based design approach to be a highly potent and selective WDR5 degrader.[1] It is a heterobifunctional molecule composed of a WDR5-binding moiety, a linker, and a VHL E3 ligase ligand.[2] This guide will delve into the technical details of this compound as a chemical probe for studying WDR5 biology and its potential as a therapeutic agent.

Mechanism of Action

This compound functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of WDR5. The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to WDR5 and the VHL E3 ubiquitin ligase, forming a ternary complex.[1]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of WDR5.

-

Proteasomal Degradation: The polyubiquitinated WDR5 is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: this compound is released after the degradation of WDR5 and can engage in another cycle of binding and degradation, acting as a catalyst.

This mechanism of action is highly efficient, allowing for the potent and sustained depletion of cellular WDR5 levels at low nanomolar concentrations.[3]

digraph "MS67_Mechanism_of_Action" {

graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, size="7.5,4", dpi=100];

node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal, arrowsize=0.8];

This compound [label="this compound", fillcolor="#FBBC05"];

WDR5 [label="WDR5", fillcolor="#4285F4", fontcolor="#FFFFFF"];

VHL [label="VHL E3 Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"];

Ternary_Complex [label="WDR5-MS67-VHL\nTernary Complex", shape=Mdiamond, fillcolor="#F1F3F4"];

Ub [label="Ubiquitin", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

PolyUb_WDR5 [label="Polyubiquitinated\nWDR5", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Degraded_WDR5 [label="Degraded\nWDR5 Peptides", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];

Recycled_this compound [label="this compound (Recycled)", fillcolor="#FBBC05"];

This compound -> Ternary_Complex [label="Binds"];

WDR5 -> Ternary_Complex [label="Binds"];

VHL -> Ternary_Complex [label="Binds"];

Ternary_Complex -> PolyUb_WDR5 [label="Ubiquitination"];

Ub -> Ternary_Complex [style=dashed];

PolyUb_WDR5 -> Proteasome [label="Recognition"];

Proteasome -> Degraded_WDR5 [label="Degradation"];

Ternary_Complex -> Recycled_this compound [label="Release", style=dashed];

Recycled_this compound -> Ternary_Complex [style=dashed, label="Re-engagement"];

}

Figure 3. Workflow for Chromatin Immunoprecipitation Sequencing.

Materials:

-

AML cell lines (e.g., MV4;11)

-

This compound

-

Formaldehyde

-

Glycine

-

ChIP lysis buffer, wash buffers, and elution buffer

-

Anti-H3K4me3 antibody

-

Protein A/G magnetic beads

-

RNase A and Proteinase K

-

DNA purification kit

-

NGS library preparation kit

-

Next-generation sequencer

Procedure:

-

Cell Treatment and Crosslinking:

-

Treat cells with this compound or vehicle control.

-

Crosslink protein-DNA complexes with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Chromatin Preparation:

-

Lyse cells and isolate nuclei.

-

Resuspend nuclei in ChIP lysis buffer and sonicate to shear chromatin to an average size of 200-500 bp.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 2 hours to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

Sequencing and Analysis:

-

Prepare a sequencing library from the purified DNA.

-

Perform next-generation sequencing.

-

Align reads to the reference genome and perform peak calling to identify regions of H3K4me3 enrichment.

-

Perform differential binding analysis to identify changes in H3K4me3 levels between this compound-treated and control samples.

Selectivity and Downstream Effects

This compound is a highly selective degrader of WDR5. [3]Quantitative proteomics studies have shown that at concentrations effective for WDR5 degradation, this compound does not significantly affect the levels of other proteins.

[1]

The degradation of WDR5 by this compound leads to several key downstream effects:

-

Reduced H3K4 Methylation: this compound treatment significantly decreases the levels of H3K4me2 and H3K4me3 on chromatin, without affecting other histone marks such as H3K9me3, H3K27me3, and H3K36me3.

[3]* Suppression of WDR5-regulated Genes: RNA-sequencing analysis has revealed that this compound effectively suppresses the transcription of WDR5-regulated gene programs, which are crucial for the survival of cancer cells.

[1]* Inhibition of Cancer Cell Proliferation: As shown in Table 2, this compound potently inhibits the growth of MLL-rearranged AML and PDAC cell lines, while having minimal effect on cells that are not dependent on WDR5.

[3]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a mouse xenograft model of MLL-rearranged AML. [3]As summarized in Table 3, intraperitoneal administration of this compound significantly inhibited tumor growth and was well-tolerated by the animals. [3]Pharmacokinetic studies in mice demonstrated that this compound achieves plasma concentrations sufficient for WDR5 degradation and anti-cancer activity.

[3]

Conclusion

This compound is a powerful and selective chemical probe for the targeted degradation of WDR5. Its ability to potently and specifically deplete cellular WDR5 levels makes it an invaluable tool for studying the diverse biological functions of this important protein. Furthermore, the significant anti-tumor efficacy of this compound in preclinical models highlights the therapeutic potential of WDR5 degradation for the treatment of WDR5-dependent cancers. This technical guide provides a comprehensive resource for researchers utilizing this compound to advance our understanding of WDR5 biology and to explore its therapeutic applications.

References

Biological activity of WDR5 inhibitor MS67

An In-depth Technical Guide on the Biological Activity of the WDR5 Degrader MS67

Introduction: Targeting WDR5 in Cancer

WD-repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a pivotal role in regulating gene expression.[1][2][3] It is a core component of several multiprotein complexes, most notably the COMPASS (Complex of Proteins Associated with Set1) and MLL (Mixed Lineage Leukemia) histone methyltransferase (HMT) complexes.[1][4][5][6][7] Within these complexes, WDR5 is essential for the catalytic activity that leads to the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark strongly associated with active gene transcription.[1][2][8][9][10]

WDR5 facilitates these interactions through two key binding sites: the WIN (WDR5 Interaction) site and the WBM (WDR5 Binding Motif) site.[1][4] The WIN site is crucial for binding to partners like the MLL1 protein, while the WBM site can interact with other proteins, including the oncoprotein c-MYC.[4][11] By scaffolding these complexes, WDR5 is critical for the transcriptional regulation of genes involved in cell proliferation and survival.[1] Its overexpression or aberrant function is linked to the progression of various cancers, including MLL-rearranged leukemias, pancreatic cancer, breast cancer, and neuroblastoma, making it an attractive therapeutic target.[1][4][12][13][14][15]

This compound: A PROTAC Approach to WDR5 Inhibition

While traditional small-molecule inhibitors have been developed to block the protein-protein interactions (PPIs) at the WDR5 WIN site, they have often shown modest efficacy in killing cancer cells and lacked significant in vivo activity.[4][12][14] An alternative and more potent strategy is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

This compound is a potent and selective WDR5 degrader developed using this PROTAC technology.[4][14][16] It was designed based on the crystal structure of an earlier WDR5 degrader in a ternary complex with WDR5 and the von Hippel-Lindau (VHL) E3 ligase.[4][14] this compound consists of a moiety that binds to WDR5, a linker, and a ligand that recruits the VHL E3 ligase.[17] This design results in a highly cooperative formation of the WDR5-MS67-VHL ternary complex, leading to efficient and selective degradation of the WDR5 protein.[4][14]

Mechanism of Action

The primary mechanism of action for this compound is the induced degradation of the WDR5 protein. The process unfolds as follows:

-

Ternary Complex Formation : this compound simultaneously binds to WDR5 and the VCB (VHL-Elongin C-Elongin B) complex, a component of the VHL E3 ubiquitin ligase. This brings WDR5 into close proximity with the E3 ligase machinery.[4]

-

Ubiquitination : The E3 ligase transfers ubiquitin molecules to lysine residues on the surface of the WDR5 protein.

-

Proteasomal Degradation : The poly-ubiquitinated WDR5 is recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[4]

This degradation-based approach is more effective than simple inhibition, as it removes the entire WDR5 scaffold, disrupting all its associated functions and complexes.[4][14]

Quantitative Biological Data

The efficacy of this compound has been quantified through various biophysical and cellular assays. The data highlights its high-affinity binding, potent degradation capability, and selective antiproliferative effects.

Table 1: Binding Affinity and Degradation Potency of this compound

| Parameter | Target/Complex | Value | Cell Line | Reference |

| Binding Affinity (Kd) | WDR5 | 63 ± 10 nM | - | [4][16] |

| VCB Complex | 140 ± 7.2 nM | - | [4][16] | |

| WDR5-MS67-VCB (Ternary) | 52 ± 8.3 nM | - | [4] | |

| Degradation Potency (DC50) | WDR5 | 3.7 ± 1.4 nM | MV4;11 | [4][16] |

| Maximal Degradation (Dmax) | WDR5 | 94 ± 1% | MV4;11 | [4] |

Table 2: In Vitro Antiproliferative Activity (GI50) of this compound

| Cell Line | Cancer Type | MLL Status | GI50 Value | Reference |

| MV4;11 | Acute Myeloid Leukemia | Rearranged | 15 nM | [16] |

| EOL-1 | Acute Myeloid Leukemia | Rearranged | 38 nM | [16] |

| MOLM13 | Acute Myeloid Leukemia | Rearranged | Sensitive | [16] |

| KOPN8 | Acute Myeloid Leukemia | Rearranged | Sensitive | [16] |

| RS4;11 | Acute Myeloid Leukemia | Rearranged | Sensitive | [16] |

| THP-1 | Acute Myeloid Leukemia | Rearranged | Sensitive | [16] |

| K562 | Chronic Myeloid Leukemia | Not Rearranged | > 2500 nM | [16] |

| HL60 | Acute Promyelocytic Leukemia | Not Rearranged | Insensitive | [16] |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | - | Sensitive | [16] |

| LM2 | Breast Cancer | - | ~50% inhibition at 0.5 µM | [13] |

| MDA-MB-453 | Breast Cancer | - | ~50% inhibition at 0.5 µM | [13] |

Cellular and Molecular Effects

Depletion of WDR5 by this compound triggers a cascade of downstream molecular events that collectively inhibit cancer cell growth.

-

Suppression of Gene Transcription : this compound is more effective than WDR5 PPI inhibitors at suppressing the transcription of WDR5-regulated genes.[4][14] In MIA PaCa-2 pancreatic cancer cells, a 6-day treatment with 1 µM this compound led to the significant downregulation of 842 genes.[4]

-

Reduction of H3K4 Methylation : As a critical component of the MLL/COMPASS complexes, WDR5 degradation leads to a specific reduction in H3K4 di- and tri-methylation (H3K4me2/3) levels on chromatin.[16] Other histone methylation marks, such as H3K9me3, H3K27me3, and H3K36me3, remain unaffected, demonstrating the selectivity of the downstream effect.[16]

-

Disruption of MLL and c-MYC Function : Treatment with this compound decreases the chromatin-bound fraction of key oncogenic proteins that partner with WDR5, including MLL complex components and c-MYC.[4][14]

-

Inhibition of Cell Proliferation : this compound potently inhibits the proliferation of cancer cells dependent on WDR5, particularly MLL-rearranged (MLL-r) AML and pancreatic ductal adenocarcinoma (PDAC) cells.[4][16] It shows marked selectivity for MLL-r leukemia cell lines while being largely inactive against cell lines that do not harbor MLL rearrangements.[16] In breast cancer cells, this compound treatment leads to significant growth inhibition, proving more potent than the PPI inhibitor OICR-9429.[13]

In Vivo Efficacy

The potent in vitro activity of this compound translates to significant antitumor effects in animal models. In mouse models of MLL-rearranged AML, intraperitoneal administration of this compound at 75 mg/kg twice daily significantly inhibited tumor growth and prolonged the survival of the treated mice.[16] The compound was also reported to be well tolerated in vivo, suggesting a favorable therapeutic window.[4][14] Pharmacokinetic analysis after a single 75 mg/kg injection showed that the plasma concentration of this compound reached a Cmax of approximately 4.2 µM and was sustained above 0.5 µM for over 12 hours, demonstrating suitable properties for in vivo studies.[16]

Experimental Protocols

The characterization of this compound involved a range of biophysical, biochemical, and cellular assays. Below are detailed methodologies for key experiments.

1. Isothermal Titration Calorimetry (ITC) for Binding Affinity

-

Objective : To measure the dissociation constant (Kd) of this compound binding to WDR5 and the VCB complex.

-

Protocol :

-

Recombinant WDR5 and VCB complex proteins are purified and dialyzed against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

-

The protein solution (e.g., 10-20 µM WDR5) is loaded into the sample cell of the microcalorimeter.

-

This compound is dissolved in the same dialysis buffer and loaded into the injection syringe at a concentration approximately 10-fold higher than the protein (e.g., 100-200 µM).

-

A series of small injections (e.g., 2 µL) of the this compound solution are titrated into the protein solution at a constant temperature (e.g., 25°C).

-

The heat released or absorbed upon binding is measured after each injection.

-

The resulting data are integrated and fit to a single-site binding model to determine the stoichiometry (n), enthalpy of binding (ΔH), and the dissociation constant (Kd).

-

2. Western Blot for WDR5 Degradation (DC50/Dmax Determination)

-

Objective : To quantify the concentration-dependent degradation of WDR5 in cells treated with this compound.

-

Protocol :

-

Cancer cells (e.g., MV4;11) are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 5 µM) or DMSO as a vehicle control for a fixed period (e.g., 18 hours).

-

After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody against WDR5. A loading control antibody (e.g., anti-Tubulin or anti-GAPDH) is also used.

-

The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody for 1 hour.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using software like ImageJ. WDR5 band intensity is normalized to the loading control.

-

The normalized data is plotted against the logarithm of this compound concentration and fitted to a dose-response curve to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

3. Cell Proliferation Assay (GI50 Determination)

-

Objective : To measure the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.

-

Protocol :

-

Cells are seeded in 96-well plates at an appropriate density and incubated overnight.

-

A serial dilution of this compound is prepared and added to the wells. A vehicle control (DMSO) is included.

-

Cells are incubated with the compound for an extended period (e.g., 5-7 days) to allow for multiple cell divisions.

-

After incubation, cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.

-

The luminescence or absorbance is read using a plate reader.

-

The data is normalized to the vehicle control wells (representing 100% growth).

-

The normalized values are plotted against the logarithm of the compound concentration, and a four-parameter logistic regression is used to determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

This compound represents a significant advancement in the targeting of the epigenetic regulator WDR5. As a highly potent and selective PROTAC degrader, it overcomes the limitations of previous PPI inhibitors by inducing the near-complete elimination of the WDR5 protein.[4] Its mechanism of action leads to the robust suppression of WDR5-dependent oncogenic pathways, including the disruption of MLL- and c-MYC-driven transcription and the reduction of H3K4 methylation.[4][16] The potent in vitro and in vivo anticancer activity of this compound, particularly in models of MLL-rearranged leukemia and other WDR5-dependent cancers, establishes pharmacological degradation of WDR5 as a promising therapeutic strategy.[4][12][14] This technical overview provides a comprehensive guide to the biological activity of this compound for researchers and scientists in the field of drug development.

References

- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WDR5 - Wikipedia [en.wikipedia.org]

- 4. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determinants of histone H3K4 methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Promoter H3K4 methylation dynamically reinforces activation-induced pathways in human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hierarchical assembly of the MLL1 core complex regulates H3K4 methylation and is dependent on temperature and component concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. pnas.org [pnas.org]

- 13. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Impact of WIN site inhibitor on the WDR5 interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to MS67 Target Engagement in Cancer Cells

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific anticancer compound designated "MS67." Therefore, this document serves as a representative technical guide, utilizing "this compound" as a placeholder for a hypothetical, first-in-class inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a clinically relevant cancer target. The data and signaling pathways described are based on established findings for well-characterized PRMT1 inhibitors to provide a realistic and instructive framework for researchers, scientists, and drug development professionals.

Introduction

Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA processing, DNA damage repair, and signal transduction.[1] Dysregulation of PRMT1 activity has been implicated in the pathogenesis of various solid and hematopoietic cancers, making it a compelling target for therapeutic intervention.[2] PRMT1 has been shown to regulate key oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways, further highlighting its importance in cancer biology.[2][3]

This guide details the preclinical characterization of this compound, a potent, selective, and reversible inhibitor of PRMT1. We will explore its mechanism of action, target engagement in cancer cells, and its effects on downstream signaling pathways and cellular proliferation. This document provides detailed protocols for key assays used to characterize the interaction of small molecule inhibitors with their intracellular targets.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through a series of in vitro and cellular assays. The following tables summarize the key quantitative data for this compound, which is modeled after the known PRMT1 inhibitor, GSK3368715.[4][5]

Table 1: In Vitro Inhibitory Activity of this compound against Type I PRMTs

| Enzyme | IC50 (nM) |

| PRMT1 | 3.1 |

| PRMT3 | 48 |

| PRMT4 (CARM1) | 1148 |

| PRMT6 | 5.7 |

| PRMT8 | 1.7 |

| Data represents the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human Type I PRMT enzymes.[4] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | gIC50 (nM) |

| Toledo | Diffuse Large B-cell Lymphoma | 59 |

| OCI-Ly1 | Diffuse Large B-cell Lymphoma | >1000 (cytostatic) |

| BxPC3 | Pancreatic Cancer | 150 |

| MD-MB-468 | Triple-Negative Breast Cancer | 250 |

| gIC50 represents the concentration of this compound that causes 50% growth inhibition.[5] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in a BxPC3 Xenograft Model

| Treatment Group | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 150 | 78 |

| This compound | 300 | 97 |

| Data from a study in a pancreatic cancer xenograft model, demonstrating significant dose-dependent tumor growth inhibition.[4][5] |

PRMT1 Signaling Pathway and Mechanism of Action of this compound

PRMT1 is a key regulator of various signaling pathways that are crucial for cancer cell proliferation and survival. It methylates a wide range of substrates, including histone H4 at arginine 3 (H4R3me2a), which leads to transcriptional activation of genes involved in cell cycle progression and metabolism.[1] Furthermore, PRMT1 can methylate non-histone proteins such as EGFR and components of the Wnt signaling pathway, thereby modulating their activity.[2][3] By inhibiting PRMT1, this compound blocks these critical functions, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: PRMT1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Verifying target engagement and quantifying the cellular effects of a novel inhibitor are critical steps in drug development. The following sections provide detailed protocols for key experiments used to characterize this compound.

Cellular Thermal Shift Assay (CETSA) for PRMT1 Target Engagement

CETSA is a powerful method for confirming the direct binding of a compound to its target protein in a cellular context. The principle is based on ligand-induced thermal stabilization of the target protein.[6]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., BxPC3) to 80-90% confluency.

-

Detach and resuspend cells in fresh culture medium to a density of 2 x 10⁶ cells/mL.

-

Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.[6]

-

-

Heat Challenge:

-

Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

-

Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 25°C for 3 minutes.[6]

-

-

Cell Lysis:

-

Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[6]

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[6]

-

-

Sample Preparation and Western Blot:

-

Carefully collect the supernatant (soluble fraction).

-

Determine the protein concentration of the soluble fractions using a BCA assay.

-

Normalize protein concentrations for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against PRMT1, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH).[6]

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble PRMT1 remaining as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve for the this compound-treated sample indicates target engagement.

-

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the inhibitory potency of this compound against recombinant PRMT1 by measuring the amount of a reaction product. The ADP-Glo™ Kinase Assay is a common method that measures ADP production.[7]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series.

-

Prepare the kinase reaction buffer containing the PRMT1 enzyme, a suitable substrate (e.g., a histone H4 peptide), and ATP.

-

-

Kinase Reaction:

-

In a 384-well plate, add the PRMT1 enzyme and substrate mixture.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[8][9]

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only and medium-only controls.

-

Incubate the plate for 72 hours at 37°C in a CO₂ incubator.[10]

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.[8]

-

-

Data Analysis:

-

Subtract the background absorbance (medium-only wells).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration and fit to a dose-response curve to determine the GI50 value.

-

Conclusion

This technical guide outlines the preclinical characterization of a hypothetical PRMT1 inhibitor, this compound. The presented data, modeled on established PRMT1 inhibitors, demonstrates potent and selective inhibition of PRMT1, leading to robust anti-proliferative effects in cancer cell lines and significant anti-tumor efficacy in in vivo models.[4][5] The detailed protocols for CETSA, in vitro kinase assays, and cell viability assays provide a comprehensive framework for the evaluation of target engagement and cellular activity of novel small molecule inhibitors. The central role of PRMT1 in regulating oncogenic signaling pathways underscores its potential as a high-value target for cancer therapy.[2][3] The methodologies and data presented herein serve as a valuable resource for researchers dedicated to the discovery and development of next-generation cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Structural Biology of the MS67 and WDR5 Interaction

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the structural and biochemical interactions between the WD40 repeat-containing protein 5 (WDR5) and MS67, a potent and selective PROTAC (PROteolysis TArgeting Chimera) degrader. The focus is on the mechanism of action, quantitative binding data, and the experimental protocols used to characterize this interaction, which is of significant interest in the development of therapeutics for cancers such as MLL-rearranged leukemia.

Introduction: WDR5 as a Therapeutic Target and the PROTAC Approach

WD repeat domain 5 (WDR5) is a scaffolding protein that plays a crucial role in the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex.[1][2] The MLL complex is essential for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark critical for active gene transcription.[1] Dysregulation of WDR5 and the MLL complex is implicated in various cancers, making WDR5 an attractive therapeutic target.[3]

Instead of traditional enzymatic inhibition, a newer therapeutic strategy involves targeted protein degradation using PROTACs.[4][5] this compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically eliminate WDR5.[1][6] this compound accomplishes this by simultaneously binding to WDR5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of WDR5.[1][2][5]

Mechanism of Action of this compound

The action of this compound is a cyclical, multi-step process that results in the catalytic degradation of the WDR5 protein.

-

Ternary Complex Formation : this compound, with its two distinct ligand heads, acts as a molecular bridge, recruiting WDR5 and the VHL E3 ligase into a stable ternary complex (WDR5-MS67-VHL).[4][7]

-

Ubiquitination : Within the proximity induced by the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of WDR5.[5][8]

-

Proteasomal Recognition and Degradation : The polyubiquitinated WDR5 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[5][9]

-

PROTAC Recycling : After inducing ubiquitination, this compound is released and can bind to another WDR5 protein and E3 ligase, initiating a new cycle of degradation.[4][7]

Quantitative Data Presentation

The efficacy of this compound is defined by its binding affinities to its targets and its ability to induce degradation in a cellular context. These parameters are determined through biophysical and cell-based assays.

Table 1: Biophysical Binding Affinities of this compound and its Ternary Complex

| Interacting Molecules | Technique | Dissociation Constant (Kd) | Reference(s) |

| This compound <=> WDR5 | ITC | 63 ± 10 nM | [1] |

| This compound <=> VCB (VHL-Elongin C-Elongin B) | ITC | 140 ± 7.2 nM | [1][6] |

| WDR5-MS67-VCB (Ternary Complex) | ITC | 52 ± 8.3 nM | [10] |

| Cooperativity (α) | ITC | 2.74 | [10] |

Note: Cooperativity (α) is a measure of the influence that the binding of the first protein has on the binding of the second protein to the PROTAC. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes would suggest.[11][12][13]

Table 2: Cellular Degradation Potency of this compound

| Cell Line | Target Protein | Parameter | Value | Reference(s) |

| MV4;11 | WDR5 | DC50 | 3.7 ± 1.4 nM | [1] |

| MV4;11 | WDR5 | Dmax | 94 ± 1% | [1] |

Note: DC50 is the concentration of the degrader required to achieve 50% degradation of the target protein. Dmax represents the maximum percentage of protein degradation achievable.[14]

Experimental Protocols

The characterization of the WDR5-MS67 interaction relies on several key experimental techniques.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[15][16]

Objective: To determine the binding affinities of this compound to WDR5 and VCB, and the thermodynamics of the ternary complex formation.

Methodology:

-

Sample Preparation:

-

Express and purify recombinant WDR5 and VCB complex proteins to >95% purity.

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.

-

Thoroughly dialyze all protein samples against the same ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to ensure a precise match of buffer conditions.[17]

-

Degas all solutions immediately before the experiment to prevent air bubbles.

-

-

Instrumentation Setup:

-

Use a high-sensitivity isothermal titration calorimeter.

-

Set the experimental temperature (e.g., 25°C).

-

-

Binary Titration (this compound into WDR5):

-

Load the sample cell (typically ~200 µL) with a solution of WDR5 (e.g., 10-20 µM).

-

Load the injection syringe (typically ~40 µL) with a solution of this compound (e.g., 100-200 µM, 10-20x the concentration of the protein).[17]

-

Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

-

-

Ternary Complex Titration:

-

To measure the overall ternary complex affinity, one can titrate one protein into a pre-formed complex of the other protein and the PROTAC.

-

-

Data Analysis:

-

Integrate the raw heat-burst peaks for each injection.

-

Subtract the heat of dilution, determined from a control experiment titrating this compound into buffer alone.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Kd, n, and ΔH.[17]

-

This technique is used to determine the high-resolution, three-dimensional structure of the WDR5-MS67-VCB ternary complex, providing atomic-level insights into the protein-protein and protein-ligand interactions.[1]

Objective: To solve the crystal structure of the WDR5-MS67-VCB ternary complex.

Methodology:

-

Protein and Complex Preparation:

-

Express and purify WDR5 and the VCB complex to a high concentration (e.g., 10-20 mg/mL) and homogeneity.[18]

-

Form the ternary complex by incubating the proteins with an excess of this compound.

-

Further purify the complex using size-exclusion chromatography to isolate the stable ternary complex.

-

-

Crystallization Screening:

-

Crystal Optimization:

-

Once initial crystal hits are identified, optimize the conditions by fine-tuning the concentrations of precipitants, pH, and temperature to obtain large, single, well-diffracting crystals.[19]

-

-

Data Collection and Processing:

-

Cryo-protect the crystals (e.g., by soaking in a solution containing glycerol) and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling) to obtain a set of structure factors.

-

-

Structure Solution and Refinement:

-

Solve the structure using molecular replacement with known structures of WDR5 and VCB as search models.

-

Build the model of this compound and the protein components into the electron density map.

-

Refine the structure to improve its fit to the experimental data and to achieve ideal stereochemistry.

-

Western blotting is a standard technique used to quantify the levels of a specific protein in a complex mixture, such as a cell lysate. It is used to determine the DC50 and Dmax of a PROTAC.[21][22]

Objective: To quantify the this compound-induced degradation of WDR5 in a specific cell line (e.g., MV4;11).

Methodology:

-

Cell Culture and Treatment:

-

Culture MV4;11 cells to an appropriate density.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for a fixed period (e.g., 18 hours). Include a vehicle-only control (e.g., DMSO).[21]

-

-

Cell Lysis:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to extract total protein.[22]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.[21]

-

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for WDR5.

-

Incubate with a loading control primary antibody (e.g., anti-Tubulin or anti-GAPDH) to normalize for protein loading.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[21]

-

Quantify the band intensities using densitometry software.

-

Normalize the WDR5 band intensity to the loading control for each sample.

-

Calculate the percentage of WDR5 remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the log of the this compound concentration and fit the curve to a dose-response model to determine the DC50 and Dmax values.

-

Conclusion

The study of the this compound and WDR5 interaction provides a clear example of the power of the PROTAC platform for targeted protein degradation. Through the formation of a cooperative ternary complex with the VHL E3 ligase, this compound effectively and potently induces the degradation of WDR5. The structural and biophysical characterization of this system, using techniques such as X-ray crystallography and ITC, has been instrumental in the rational design and optimization of this compound as a chemical probe and potential therapeutic agent.[1][2] The detailed protocols and quantitative data presented here serve as a guide for researchers in the fields of chemical biology, drug discovery, and structural biology who are investigating similar targeted protein degradation systems.

References

- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scienceopen.com [scienceopen.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 18. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 19. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

Unraveling the Selectivity of MS67: A Technical Guide to a Potent WDR5 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS67 is a highly potent and selective small molecule degrader of the WD40 repeat domain protein 5 (WDR5).[1] As a key component of multiple protein complexes, including the mixed-lineage leukemia (MLL) methyltransferase complex, WDR5 is a critical regulator of gene expression and a high-value target in oncology.[2][3] this compound operates through a proteolysis-targeting chimera (PROTAC) mechanism, hijacking the cell's natural protein disposal system to specifically eliminate WDR5. This guide provides an in-depth analysis of the selectivity profile of this compound, detailing its binding affinities, cellular degradation potency, and broad proteome-wide specificity.

Mechanism of Action: A PROTAC Approach

This compound is a heterobifunctional molecule designed to simultaneously bind to WDR5 and an E3 ubiquitin ligase. Specifically, this compound contains a moiety that binds to WDR5 and another that recruits the von Hippel-Lindau (VHL) E3 ligase complex.[2][4][5] This induced proximity facilitates the polyubiquitination of WDR5, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the sustained depletion of the target protein at low compound concentrations.[2] A structurally related compound, MS67N, which is incapable of binding the E3 ligase, serves as a crucial negative control in experiments to confirm that the observed effects are due to WDR5 degradation.[2]

Quantitative Selectivity Profile

The selectivity of this compound is supported by its high-affinity binding to WDR5 and the VHL E3 ligase complex, leading to potent and specific degradation of WDR5 in cancer cells.

Binding Affinity and Cellular Degradation

The following table summarizes the key quantitative metrics that define the potency and selectivity of this compound.

| Parameter | Target/Cell Line | Value | Reference |

| Binding Affinity (Kd) | WDR5 | 63 nM | [1] |

| VCB Complex¹ | 140 nM | [4] | |

| Degradation Potency (DC₅₀)² | MV4;11 (MLL-r AML) | 3.7 ± 1.4 nM | [2] |

| MIA PaCa-2 (PDAC) | 45 nM | [4] | |

| Maximal Degradation (Dₘₐₓ)³ | MV4;11 (MLL-r AML) | 94 ± 1% | [2] |

¹VCB: VHL-Elongin C-Elongin B ternary complex. ²DC₅₀: Half-maximal degradation concentration. ³Dₘₐₓ: Maximum level of degradation.

Proteome-Wide Selectivity

To assess the global selectivity of this compound, unbiased mass spectrometry-based proteomic profiling was conducted. The results underscore the exceptional specificity of this compound for its intended target.

| Assay Type | Cell Line | Experimental Conditions | Key Finding | Reference |

| Global Proteomic Profiling | MIA PaCa-2 | 1.5 µM this compound for 2.5 hours | Of >4,000 proteins detected, WDR5 was the only protein to show a significant decrease. | [2][6] |

| Protein Methyltransferase Panel | N/A | Biochemical Assay | Inactive against a panel of 22 other protein methyltransferases. | [1] |

| Histone Methylation Marks | MV4;11 & MIA PaCa-2 | Cellular Assay | No effect on H3K9me3, H3K27me3, and H3K36me3 marks. | [1] |

Signaling Pathway Engagement

This compound-induced degradation of WDR5 leads to the disruption of its interactions with key oncogenic partners, such as MLL and c-MYC.[2][7] This effectively suppresses the transcription of WDR5-regulated genes and reduces H3K4 methylation on chromatin, a hallmark of active gene transcription.[1][2]

Experimental Protocols

The selectivity of this compound was established through a series of rigorous biochemical, biophysical, and cellular assays. Below are the detailed methodologies for the key experiments.

Global Proteomic Profiling by Mass Spectrometry

-

Objective: To determine the selectivity of this compound across the entire proteome.

-

Cell Culture and Treatment: MIA PaCa-2 cells were treated with 1.5 µM this compound or a vehicle control (DMSO) for 2.5 hours.

-

Cell Lysis and Protein Digestion: Cells were harvested and lysed. Proteins were denatured, reduced, alkylated, and then digested into peptides using trypsin.

-

Tandem Mass Tag (TMT) Labeling: Peptides from this compound-treated and control samples were differentially labeled with TMT reagents for relative quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture was analyzed by LC-MS/MS to identify and quantify thousands of proteins simultaneously.

-

Data Analysis: Protein abundance changes were calculated based on the reporter ion intensities. A significance cutoff (e.g., p-value < 0.01 and fold change > 1.5) was applied to identify proteins with significant changes in abundance.[2]

Western Blotting for WDR5 Degradation (DC₅₀ Determination)

-

Objective: To quantify the concentration-dependent degradation of WDR5 in cells.

-

Cell Culture and Treatment: MV4;11 cells were seeded and treated with a serial dilution of this compound (e.g., 0.001 µM to 1 µM) for 18 hours. A vehicle control (DMSO) and a negative control (MS67N) were included.[2]

-

Protein Extraction: Cells were collected and lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration was determined using a BCA assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody specific for WDR5. A loading control antibody (e.g., Tubulin or GAPDH) was used to ensure equal protein loading.

-

Detection and Quantification: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands were visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities were quantified using densitometry software (e.g., ImageJ).

-

Data Analysis: WDR5 band intensities were normalized to the loading control. The percentage of remaining WDR5 relative to the vehicle control was plotted against the this compound concentration. A four-parameter logistic regression curve was fitted to the data to determine the DC₅₀ and Dₘₐₓ values.[2]

Conclusion

The comprehensive data presented in this guide demonstrate that this compound is a highly selective and potent degrader of WDR5. Its specificity is confirmed by proteome-wide analysis, which shows WDR5 as the primary target, and by its lack of activity against other methyltransferases and unrelated histone methylation pathways.[1][2] The detailed experimental protocols provide a framework for researchers to validate these findings and further explore the therapeutic potential of targeted protein degradation. The high selectivity of this compound, combined with its potent anti-tumor activity in preclinical models, establishes it as a valuable tool for studying WDR5 biology and a promising candidate for the development of novel cancer therapies.[2][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | WDR5 PROTAC | Probechem Biochemicals [probechem.com]

- 5. Recent Advances in Developing Degraders & Inhibitors of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MS67 Treatment in AML Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML cases involves chromosomal rearrangements of the Mixed Lineage Leukemia (MLL) gene, which are associated with a poor prognosis. The protein WD40 repeat domain protein 5 (WDR5) is a critical component of the MLL histone methyltransferase complex and plays a key role in sustaining oncogenesis in these cancers. MS67 is a potent and selective small molecule degrader of WDR5, offering a promising therapeutic strategy for WDR5-dependent cancers, including MLL-rearranged (MLL-r) AML.[1][2][3] This document provides detailed protocols for the application of this compound in AML cell lines to assess its efficacy and mechanism of action.

Mechanism of Action